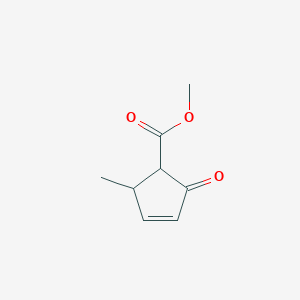
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H10O3. It is a derivative of cyclopentene, featuring a methyl group and a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification. For instance, the reaction between 2-methylfuran and methyl 3-bromopropiolate under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate: Similar structure but with an ethyl ester group.
Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate: Contains a methoxy group instead of a methyl group.
Uniqueness
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Biological Activity
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | [specific CAS number not provided] |
The compound features a cyclopentene ring with a carboxylate functional group, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
Antimicrobial Activity
A study evaluated the antimicrobial potential of various derivatives, including this compound. The results indicated varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 15 (against Staphylococcus aureus) | 12 (against Candida albicans) |
| Comparative Control (Tetracycline) | 25 | 20 |
These findings suggest that this compound possesses significant antimicrobial properties, warranting further investigation into its mechanism and potential applications in treating infections.
Anti-cancer Potential
Research has also pointed towards the anti-cancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study highlighted its effectiveness against resistant strains, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Properties
CAS No. |
623531-38-4 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-5-3-4-6(9)7(5)8(10)11-2/h3-5,7H,1-2H3 |
InChI Key |
FPYJBTNANPQLOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(=O)C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















